Butyl 6-hydroxyhexanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
butyl 6-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-9-13-10(12)7-5-4-6-8-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQMDSFVFKDZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60303-48-2 | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-butyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60303-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80625159 | |
| Record name | Butyl 6-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-98-9 | |
| Record name | Butyl 6-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Butyl 6-hydroxyhexanoate: Synthesis, Characterization, and Applications in Advanced Drug Development
This technical guide provides a comprehensive overview of Butyl 6-hydroxyhexanoate, a versatile bifunctional molecule increasingly recognized for its utility in organic synthesis and as a key building block in the development of advanced biomedical materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and burgeoning applications.
Core Molecular Attributes of Butyl 6-hydroxyhexanoate
Butyl 6-hydroxyhexanoate is an aliphatic ester characterized by a terminal hydroxyl group and a butyl ester functionality. This unique structure imparts it with properties that are highly valuable in chemical synthesis, particularly in polymer chemistry.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₃ | [1] |
| Molecular Weight | 188.26 g/mol | [1] |
| IUPAC Name | butyl 6-hydroxyhexanoate | [1] |
| CAS Number | 15545-98-9 | [1] |
Synthesis of Butyl 6-hydroxyhexanoate: A Tale of Two Pathways
The synthesis of Butyl 6-hydroxyhexanoate can be approached through two primary methodologies: enzymatic synthesis, which offers high selectivity and mild reaction conditions, and traditional chemical synthesis. The choice between these pathways is often dictated by the desired purity, scalability, and economic considerations of the intended application.
Enzymatic Synthesis: The Green Chemistry Approach
Enzymatic synthesis, particularly through lipase-catalyzed esterification, represents a highly efficient and environmentally benign route to Butyl 6-hydroxyhexanoate. Lipases are a class of enzymes that can catalyze the formation of ester bonds with high regio- and enantioselectivity.[2][3]
The core of this process involves the direct esterification of 6-hydroxyhexanoic acid with butanol, catalyzed by an immobilized lipase such as Candida antarctica lipase B (CALB), which is widely recognized for its broad substrate specificity and stability in organic solvents.[3]
The primary advantage of enzymatic synthesis lies in its specificity. The enzyme selectively catalyzes the esterification of the carboxylic acid group of 6-hydroxyhexanoic acid with butanol, leaving the terminal hydroxyl group untouched. This eliminates the need for protecting group chemistry, which is often a multi-step and yield-reducing process in traditional organic synthesis. Furthermore, the reaction is typically conducted under mild temperature and pH conditions, minimizing the formation of byproducts and simplifying the purification process.
-
Reactant Preparation: In a round-bottom flask, dissolve 6-hydroxyhexanoic acid (1 equivalent) and butanol (1.5 equivalents) in a suitable organic solvent such as toluene or heptane. The use of a slight excess of butanol can help to drive the reaction equilibrium towards product formation.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, which is immobilized CALB) to the reaction mixture. The amount of enzyme is typically in the range of 5-10% by weight of the limiting reactant.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between 40-60°C. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Water Removal: As esterification is a condensation reaction that produces water, its removal is crucial to shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
-
Work-up and Purification: Once the reaction is complete, the immobilized enzyme is removed by simple filtration and can be reused. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure Butyl 6-hydroxyhexanoate.
Caption: Workflow for the enzymatic synthesis of Butyl 6-hydroxyhexanoate.
Chemical Synthesis: The Conventional Approach
Chemical synthesis provides a more traditional route to Butyl 6-hydroxyhexanoate. While it may involve more steps and harsher conditions compared to the enzymatic method, it is a well-established and scalable process. A common approach is the Fischer esterification of 6-hydroxyhexanoic acid with butanol in the presence of an acid catalyst.
This method is often favored for its cost-effectiveness at large scales and the ready availability of the required reagents and catalysts. The use of a strong acid catalyst accelerates the reaction rate, allowing for shorter reaction times compared to some enzymatic processes. However, the lack of selectivity necessitates a protection-deprotection strategy for the terminal hydroxyl group if side reactions such as ether formation or self-polymerization are to be avoided, although for a simple esterification, careful control of reaction conditions can often provide the desired product in acceptable yields.
-
Reactant and Catalyst Charging: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 6-hydroxyhexanoic acid (1 equivalent), butanol (3-5 equivalents, serving as both reactant and solvent), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).
-
Reaction: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed with butanol and collected in the Dean-Stark trap. The reaction is monitored by TLC or GC until the starting carboxylic acid is consumed.
-
Neutralization and Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure Butyl 6-hydroxyhexanoate.
Caption: Workflow for the chemical synthesis of Butyl 6-hydroxyhexanoate.
Analytical Characterization
Thorough characterization of Butyl 6-hydroxyhexanoate is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum of Butyl 6-hydroxyhexanoate is expected to show characteristic signals for the butyl group protons, the protons of the hexanoate backbone, and the proton of the terminal hydroxyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard such as tetramethylsilane (TMS).
-
Expected Chemical Shifts (in CDCl₃):
-
~4.05 ppm (triplet, 2H): -O-CH₂ -CH₂-CH₂-CH₃
-
~3.64 ppm (triplet, 2H): -CH₂ -OH
-
~2.30 ppm (triplet, 2H): -C(=O)-CH₂ -
-
~1.60-1.70 ppm (multiplet, 4H): -O-CH₂-CH₂ - and -C(=O)-CH₂-CH₂ -
-
~1.35-1.50 ppm (multiplet, 4H): -CH₂-CH₂ -CH₂-OH and -O-CH₂-CH₂-CH₂ -CH₃
-
~0.93 ppm (triplet, 3H): -CH₂-CH₃
-
A broad singlet for the -OH proton, the chemical shift of which is concentration-dependent.
-
-
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
~174 ppm: C =O (ester carbonyl)
-
~64 ppm: -O-CH₂ - (butyl ester)
-
~62 ppm: -CH₂ -OH (terminal alcohol)
-
~34 ppm: -C(=O)-CH₂ -
-
~32 ppm: -CH₂ -CH₂-OH
-
~30 ppm: -O-CH₂-CH₂ -
-
~25 ppm: -C(=O)-CH₂-CH₂ -
-
~24 ppm: -CH₂-CH₂ -CH₂-OH
-
~19 ppm: -O-CH₂-CH₂-CH₂ -
-
~13 ppm: -CH₃
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Absorptions:
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the terminal hydroxyl group.
-
~2930 cm⁻¹ and ~2860 cm⁻¹: C-H stretching vibrations of the aliphatic methylene and methyl groups.
-
~1735 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.
-
~1170 cm⁻¹: C-O stretching vibration of the ester linkage.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of Butyl 6-hydroxyhexanoate and confirming its molecular weight. The gas chromatogram will show a single major peak for the pure compound, and the mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.[1]
Applications in Drug Development and Biomaterials
The bifunctional nature of Butyl 6-hydroxyhexanoate makes it a valuable molecule in the field of drug development, primarily as an initiator for the synthesis of biodegradable polymers used in drug delivery systems and tissue engineering.
Initiator for Ring-Opening Polymerization of ε-Caprolactone
Butyl 6-hydroxyhexanoate can act as an initiator for the ring-opening polymerization (ROP) of ε-caprolactone to produce poly(ε-caprolactone) (PCL).[4][5] PCL is a biocompatible and biodegradable polyester with a wide range of biomedical applications, including long-term implantable devices, drug delivery systems, and scaffolds for tissue engineering.[6][7]
In the presence of a suitable catalyst, such as stannous octoate (Sn(Oct)₂), the hydroxyl group of Butyl 6-hydroxyhexanoate attacks the carbonyl carbon of the ε-caprolactone monomer, initiating the ring-opening and the subsequent propagation of the polymer chain.[8][9] The butyl ester end of the initiator remains as a terminal group on the resulting PCL chain.
Caption: Ring-opening polymerization of ε-caprolactone initiated by Butyl 6-hydroxyhexanoate.
The molecular weight of the resulting PCL can be controlled by adjusting the molar ratio of the monomer to the initiator. This is a critical feature for designing drug delivery systems, as the molecular weight of the polymer influences its degradation rate and, consequently, the drug release profile.
Role in Drug Delivery Systems
The PCL synthesized using Butyl 6-hydroxyhexanoate as an initiator can be formulated into various drug delivery platforms, including:
-
Nanoparticles and Microparticles: These can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling controlled release over extended periods.
-
Implants: Biodegradable PCL implants can provide localized and sustained drug delivery directly to the target site, minimizing systemic side effects.
-
Scaffolds for Tissue Engineering: Drug-eluting PCL scaffolds can support tissue regeneration while simultaneously delivering growth factors or other bioactive molecules to promote healing.
The butyl end-group introduced by the initiator can also be a site for further chemical modification, allowing for the attachment of targeting ligands or other functional moieties to enhance the performance of the drug delivery system.
Conclusion
Butyl 6-hydroxyhexanoate is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis, either through green enzymatic routes or scalable chemical methods, coupled with its utility as an initiator for the production of biocompatible and biodegradable polymers like PCL, positions it as a key enabling technology in the design of next-generation drug delivery systems and tissue engineering constructs. A thorough understanding of its synthesis and characterization is paramount for its effective application in these advanced fields.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- U.S. Patent No. 7,557,238 B2. (2009).
-
PubChem. (n.d.). Butyl 6-hydroxyhexanoate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link].
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- A new way to synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3- oxohexanoate. (2007). Chinese Journal of Organic Chemistry, 27(6), 768-771.
- t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E. coli. (2021). Biotechnology Journal.
- Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504.
- Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. (2021). Green Chemistry.
-
Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504. [Link]
- Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. (n.d.).
- Ring-opening Polymerization of ε-Caprolactone Using Lanthanide Tris(4-tert-butylphenolate)s as a Single-component Initiator. (2006). Chinese Journal of Polymer Science.
- Request PDF. (n.d.). Synthesis of polycaprolactone: A review.
- Poly(hydroxy alkanoate)s in Medical Applications. (2015). Chemical and Biochemical Engineering Quarterly.
- Biomedical Applications of Polyhydroxyalkanoates. (2017). Journal of Clinical and Diagnostic Research.
- Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyrate). (2016).
- Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. (2021). RSC Advances.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 10, 2026, from a relevant UW-Madison Chemistry resource.
- Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. (2021). Arabian Journal of Chemistry.
- Lipase-Catalyzed Synthesis of 6-O-D-Glucosyldecanoate in Tert-Butanol: Reaction Optimization and Effect of Mixing Power Input. (2014). Journal of the American Oil Chemists' Society.
- Ring opening polymerization of ε-caprolactone through w
- Lipases and lipase-catalyzed esterification in non-aqueous media. (2002). Critical Reviews in Biotechnology.
- Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. (2016). Molecules.
- A-level Chemistry. (n.d.). Compared using 13C nmr spectroscopy. AQA.
- Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyrate). (2016).
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025).
- Exploiting Polyhydroxyalkanoates for Biomedical Applic
- U.S. Patent No. 4,464,526 A. (1984).
- Synthesis and characterization of polycaprolactone-based segmented polyurethanes. (2018). Turkish Journal of Chemistry.
- Synthesis of Functional Polycaprolactones via Passerini Multicomponent Polymerization of 6-Oxohexanoic Acid and Isocyanides. (2017). Biomacromolecules.
- The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (2002). Journal of the Brazilian Chemical Society.
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- FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. (2024).
- FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. (2004). Journal of Applied Polymer Science.
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Characterization and Spectroscopic Analysis of Butyl 6-hydroxyhexanoate: A Comprehensive Guide for Synthetic Applications
Introduction & Molecular Profile[1][2][3]
Butyl 6-hydroxyhexanoate (CAS 7396-58-9) is a bifunctional aliphatic ester utilized as a critical intermediate in the synthesis of polyesters, fragrances, and prodrug linkers. Its structure combines a lipophilic butyl ester moiety with a terminal primary hydroxyl group, making it an ideal candidate for orthogonal functionalization—allowing selective reactions at either the alcohol or ester terminus.
This guide provides a rigorous technical breakdown of its spectroscopic signatures (
Physicochemical Properties
| Property | Data |
| IUPAC Name | Butyl 6-hydroxyhexanoate |
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| Boiling Point | ~140–145 °C (at 10 mmHg) |
| Solubility | Soluble in alcohols, chloroform, DCM; slightly soluble in water.[1] |
Synthesis & Sample Preparation Protocol
To ensure spectroscopic data reflects the true analyte and not artifacts, a high-purity sample must be prepared. The most robust route involves the acid-catalyzed ring-opening of
Validated Synthesis Workflow
Reagents:
- -Caprolactone (1.0 eq)
-
n-Butanol (5.0 eq, excess acts as solvent)
-
Catalyst: Sulfuric acid (
, 1 mol%) or p-Toluenesulfonic acid (p-TsOH).
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve
-caprolactone in n-butanol. Add the acid catalyst.[2] -
Reflux: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (stain with PMA or KMnO
) until caprolactone is consumed. -
Workup (Critical Step):
-
Cool to room temperature.
-
Neutralize with saturated
solution. -
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine to remove excess butanol and water-soluble impurities.
-
-
Purification: Dry over
, filter, and concentrate. Perform vacuum distillation to remove trace butanol and isolate the pure ester.
Figure 1: Critical path for the synthesis and isolation of high-purity Butyl 6-hydroxyhexanoate.
Spectroscopic Characterization
The following data represents the characteristic signatures for Butyl 6-hydroxyhexanoate. Use these values to validate structural integrity.
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the ester carbonyl and the terminal hydroxyl group.
| Frequency ( | Intensity | Assignment | Structural Origin |
| 3300–3450 | Broad, Medium | O-H Stretch | Terminal alcohol (H-bonded) |
| 2930, 2860 | Strong | C-H Stretch | Alkyl methylene chains ( |
| 1735 | Strong | C=O Stretch | Ester carbonyl (Characteristic) |
| 1170–1190 | Strong | C-O Stretch | Ester C-O-C asymmetric stretch |
| 1050–1060 | Medium | C-O Stretch | Primary alcohol C-O stretch |
Nuclear Magnetic Resonance ( H NMR)
Solvent:
The molecule has two distinct "ends": the butyl ester tail and the hydroxy-terminated head.
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 4.07 | Triplet ( | 2H | Deshielded by ester oxygen. Distinct from alcohol | |
| 3.63 | Triplet ( | 2H | Deshielded by hydroxyl group. | |
| 2.30 | Triplet ( | 2H | Alpha to carbonyl. | |
| 1.55 – 1.68 | Multiplet | 4H | ||
| 1.32 – 1.45 | Multiplet | 4H | Bulk | Internal chain methylenes. |
| 0.93 | Triplet ( | 3H | Terminal methyl of the butyl group. |
Carbon NMR ( C NMR)
Solvent:
| Shift ( | Assignment | Note |
| 174.1 | C=O | Ester carbonyl carbon. |
| 64.3 | Alpha to ester oxygen. | |
| 62.7 | Alpha to hydroxyl. | |
| 34.2 | Alpha to carbonyl. | |
| 32.4 | Beta to OH. | |
| 30.7 | Beta to ester oxygen. | |
| 25.4, 24.6 | Remaining backbone carbons. | |
| 19.1 | Gamma to ester oxygen. | |
| 13.7 | Terminal methyl. |
Mass Spectrometry (GC-MS / EI)
Ionization: Electron Impact (70 eV)
Molecular Ion (
| m/z | Fragment ID | Interpretation |
| 170 | Dehydration (common in primary alcohols). | |
| 115 | Loss of butoxy group (cleavage at carbonyl). | |
| 99 | McLafferty rearrangement product on the ester side. | |
| 56 | Butene fragment (from butyl chain). |
Structural Logic & Validation Map
To assist in rapid data interpretation, the following diagram maps the specific NMR shifts to the molecular structure. This serves as a self-validating tool: if your spectrum does not show the triplet at 4.07 ppm, you likely have the free acid or the lactone, not the butyl ester.
Figure 2: NMR Chemical Shift Mapping. The distinction between the ester alpha-proton (4.07 ppm) and alcohol alpha-proton (3.63 ppm) is the primary diagnostic for successful synthesis.
Quality Control & Impurity Profiling
When analyzing spectroscopic data, the presence of specific impurities can indicate process failures.
-
-Caprolactone (Starting Material): Look for a triplet at 4.2 ppm (
next to ester O in the ring). If present, the reaction is incomplete. -
Polycaprolactone (Oligomers): Broadening of peaks and multiple triplets in the 4.0–4.1 ppm region suggest polymerization has occurred (often due to lack of alcohol excess or excessive heat).
-
n-Butanol (Solvent): A triplet at 3.6 ppm (overlapping with product) but distinguishable by integration and the methyl triplet at 0.9 ppm integrating too high relative to the ester core.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22352249, Butyl 6-hydroxyhexanoate. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Butyl hexanoate Mass Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
SDBS. Spectral Database for Organic Compounds. SDBS No. 7396-58-9 (General Reference for Aliphatic Esters). [Link]
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- 8. rsc.org [rsc.org]
Technical Whitepaper: Strategic Research Vectors for Butyl 6-Hydroxyhexanoate
Executive Summary
Butyl 6-hydroxyhexanoate (B6H) represents a critical bifurcated intermediate in modern chemical synthesis. Its utility is defined by the specific alkyl moiety (n-butyl vs. tert-butyl), dictating its application in either high-volume biodegradable polymers or high-value pharmaceutical pharmacophores.
While the n-butyl ester (CAS 15545-98-9) serves as a primary initiator and degradation intermediate for polycaprolactone (PCL) derivatives, the tert-butyl ester (CAS 73839-20-0) acts as a vital protecting group strategy in the synthesis of HMG-CoA reductase inhibitors (statins) and emerging PROTAC linker technologies. This guide analyzes the synthesis, polymerization kinetics, and medicinal chemistry applications of B6H, providing validated protocols for its integration into drug development and green manufacturing pipelines.
Chemical Profile & Strategic Distinction[1]
The research potential of 6-hydroxyhexanoate esters hinges on the steric and electronic properties of the butyl group. Researchers must select the variant matching their downstream stability requirements.
| Feature | n-Butyl 6-hydroxyhexanoate | tert-Butyl 6-hydroxyhexanoate |
| CAS Number | 15545-98-9 | 73839-20-0 |
| Primary Domain | Polymer Science & Green Chemistry | Medicinal Chemistry (Drug Dev) |
| Key Reactivity | Facile transesterification; enzymatic recognition. | Acid-labile protection; steric bulk prevents unwanted nucleophilic attack. |
| Major Application | Polycaprolactone (PCL) synthesis; Bioplastic recycling. | Statin side-chain synthesis (Atorvastatin); PROTAC linkers. |
| Stability | Hydrolyzable by standard lipases (e.g., CALB). | Resistant to enzymatic hydrolysis; requires acidic conditions to deprotect. |
Core Research Area I: Pharmaceutical Intermediates
Statin Side-Chain Synthesis
The tert-butyl variant is a cornerstone in the convergent synthesis of statin side chains (e.g., Atorvastatin, Rosuvastatin). The bulky tert-butyl group protects the carboxylic acid terminus, preventing cyclization into lactones during the delicate stereoselective reduction of the ketone functionalities required to establish the (3R,5R)-diol pharmacophore.
Mechanism of Action in Synthesis:
-
Oxidation: The terminal hydroxyl group of tert-butyl 6-hydroxyhexanoate is oxidized to an aldehyde.
-
Chain Extension: Aldol condensation or similar carbon-carbon bond-forming reactions extend the chain to introduce the 3,5-diol motif.
-
Deprotection: The tert-butyl group is removed under mild acidic conditions (e.g., TFA) only after the chiral centers are established, avoiding premature lactonization.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. B6H provides a pre-defined 6-carbon aliphatic chain with orthogonal reactivity:
-
Hydroxyl End: Available for activation (e.g., tosylation) to attach the E3 ligase ligand.
-
Ester End: Can be hydrolyzed (n-butyl) or acid-deprotected (tert-butyl) to attach the target protein ligand.
Visualization: Statin Precursor Pathway
The following diagram illustrates the role of tert-butyl 6-hydroxyhexanoate in generating the chiral side chain for statins.
Caption: Synthetic trajectory of tert-butyl 6-hydroxyhexanoate transforming into the pharmacophoric side chain of HMG-CoA reductase inhibitors.
Core Research Area II: Polymer Science & Biocatalysis
Green Polymerization of Polycaprolactone (PCL)
n-Butyl 6-hydroxyhexanoate serves as a "green" initiator for the Ring-Opening Polymerization (ROP) of
Experimental Insight:
The n-butyl ester acts as a chain transfer agent. The ratio of Caprolactone to B6H dictates the theoretical molecular weight (
Biocatalytic Upcycling
Recent metabolic engineering efforts have focused on synthesizing 6-hydroxyhexanoate esters directly from cyclohexane or cyclohexanol using cascade biocatalysis (e.g., Pseudomonas taiwanensis). This represents a sustainable route to nylon precursors and biodegradable plastic monomers.
Visualization: Enzymatic Polymerization Cycle
Caption: Mechanism of Lipase-catalyzed Ring-Opening Polymerization (ROP) initiated by n-butyl 6-hydroxyhexanoate.
Experimental Protocols
Protocol A: Selective Enzymatic Synthesis of n-Butyl 6-Hydroxyhexanoate
Context: A sustainable method to produce the monomer without heavy metal catalysts.
Reagents:
- -Caprolactone (10 mmol)
-
n-Butanol (50 mmol, 5 eq)
-
Novozym 435 (Immobilized CALB, 10% w/w relative to lactone)
-
Solvent: Toluene or Solvent-free (Green option)
Methodology:
-
Preparation: In a 25 mL screw-cap vial, dissolve
-caprolactone in n-butanol. If using toluene, maintain a 1M concentration of lactone. -
Initiation: Add dried Novozym 435 beads.
-
Incubation: Incubate at 45°C in an orbital shaker (200 rpm) for 6-12 hours.
-
Note: The excess butanol pushes the equilibrium toward the open-chain ester (transesterification) rather than polymerization.
-
-
Monitoring: Monitor reaction progress via GC-FID or TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the lactone peak.
-
Purification: Filter off the enzyme beads (recyclable). Concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography to isolate the n-butyl 6-hydroxyhexanoate oil.
Protocol B: Synthesis of tert-Butyl 6-Hydroxyhexanoate (Chemical Route)
Context: Preparation of the pharmaceutical intermediate.[1][2]
Reagents:
- -Caprolactone
-
Potassium tert-butoxide (
-BuOK) -
Solvent: THF (Anhydrous)
Methodology:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Reaction: Dissolve
-BuOK (1.1 eq) in anhydrous THF at 0°C. -
Addition: Add
-caprolactone (1.0 eq) dropwise over 30 minutes. The ring opens via nucleophilic attack of the tert-butoxide anion. -
Quenching: Stir for 2 hours at room temperature, then quench with saturated
solution. -
Workup: Extract with diethyl ether (
). Wash combined organics with brine, dry over , and concentrate. -
Validation:
H NMR (CDCl ) should show the characteristic tert-butyl singlet at ppm and the triplet for at ppm.
References
-
Biocatalytic Cascade for 6-Hydroxyhexanoic Acid Synthesis. Frontiers in Bioengineering and Biotechnology. "Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis." Available at: [Link]
-
Statin Intermediate Synthesis. National Institutes of Health (PMC). "Biocatalysis: Enzymatic Synthesis for Industrial Applications - Synthesis of t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate." Available at: [Link]
-
Chemical Properties & CAS Data. PubChem. "Butyl 6-hydroxyhexanoate (CID 22352249) and tert-Butyl 6-hydroxyhexanoate." Available at: [Link]
-
Enzymatic Polymerization Initiators. MDPI Polymers. "Precise Synthesis of Cyclic Poly(ε-caprolactone)." Available at: [Link]
- Phosphocholine Linker Synthesis.Google Patents. "Synthesis of phosphocholine ester derivatives and conjugates thereof (US7408075B1).
Sources
Methodological & Application
High-Precision Synthesis of Poly(ε-caprolactone) via Butanol-Initiated Ring-Opening Polymerization
Application Note & Protocol Guide
Executive Summary
Poly(ε-caprolactone) (PCL) is a cornerstone biodegradable polyester in drug delivery and tissue engineering. While commercially available, off-the-shelf PCL often lacks the specific molecular weight (MW) and end-group fidelity required for advanced conjugation (e.g., block copolymerization with PEG or peptide attachment).
This guide details the Ring-Opening Polymerization (ROP) of ε-caprolactone (ε-CL) using n-butanol as the initiator and Tin(II) 2-ethylhexanoate (
Key Application: Synthesis of linear, hydrophobic PCL blocks with a defined butyl-ester chain end, serving as a precursor for amphiphilic drug delivery matrices.
Mechanistic Insight: The Coordination-Insertion Cycle[1][2][3]
To control this reaction, one must understand that
The Pathway:
-
Ligand Exchange: n-Butanol displaces an octoate ligand on the Tin center, forming a Tin(II)-alkoxide species (
). -
Coordination: The carbonyl oxygen of the ε-CL monomer coordinates to the Lewis acidic Tin center.
-
Insertion: The nucleophilic alkoxide (
) attacks the coordinated carbonyl, cleaving the acyl-oxygen bond and inserting the monomer into the Sn-O bond. -
Propagation: The new chain end remains attached to the Tin center, ready for the next monomer insertion.
Why Butanol?
Using a monofunctional alcohol like n-butanol ensures the formation of linear A-B type polymers . The butyl group becomes the "tail" (
Visualization: Coordination-Insertion Mechanism [1][2][3]
Figure 1: The catalytic cycle showing the conversion of the pre-catalyst to the active Tin-alkoxide species and subsequent chain growth.
Experimental Strategy & Stoichiometry
The molecular weight is controlled by the Monomer-to-Initiator ratio (
Table 1: Reagent Stoichiometry for Target Molecular Weights (Basis: 10 g of ε-Caprolactone)
| Target Mn ( g/mol ) | ε-Caprolactone (g) | n-Butanol (mg) | n-Butanol (μL)* | M/I Molar Ratio |
| 2,000 | 10.00 | 378.5 | 467 | ~17:1 |
| 5,000 | 10.00 | 149.2 | 184 | ~43:1 |
| 10,000 | 10.00 | 74.3 | 92 | ~87:1 |
| 20,000 | 10.00 | 37.1 | 46 | ~175:1 |
*Density of n-Butanol
Critical Control Point (Water):
Water acts as a competing initiator. If water is present, it initiates chains ending in a carboxylic acid (
-
Rule of Thumb: If your target
, standard "bottle" dryness is insufficient. You must distill the monomer over Calcium Hydride ( ).[4]
Detailed Protocol
Phase A: Reagent Preparation (The "Anhydrous" Standard)
-
Monomer: Stir ε-caprolactone over
(coarse granules) for 24 hours at room temperature. Distill under reduced pressure (vacuum line). Collect the middle fraction. Store in a glovebox or use immediately. -
Initiator: Distill n-Butanol over molecular sieves or
. -
Catalyst:
is viscous and oxidizes easily. Dissolve in dry toluene to create a stock solution (e.g., ) for accurate micropipetting.
Phase B: Polymerization (Bulk Melt)
-
Apparatus: Flame-dried Schlenk tube with a magnetic stir bar.
-
Atmosphere: Dry Nitrogen or Argon.
-
Charge Initiator: Add the calculated volume of dry n-Butanol to the Schlenk tube.
-
Charge Monomer: Add 10.0 g of purified ε-caprolactone via syringe under inert flow.
-
Charge Catalyst: Add
solution.-
Ratio: Keep Monomer/Catalyst ratio approx 500:1 to 1000:1. For 10g CL, use ~20-40 mg of
.
-
-
Degas: Perform 3 freeze-pump-thaw cycles to remove dissolved oxygen (which inhibits the catalyst).
-
Reaction: Immerse the sealed Schlenk tube in an oil bath pre-heated to
.-
Observation: The mixture will increase in viscosity.
-
Duration:
-
Target 2k-5k: 2-4 hours.
-
Target 10k-20k: 12-24 hours.
-
-
Phase C: Purification
-
Quench: Cool the tube to room temperature. Dissolve the crude solid in a minimal amount of Dichloromethane (DCM) or Chloroform (~20 mL for 10g polymer).
-
Precipitate: Drop the polymer solution slowly into a beaker containing cold Methanol (
) under vigorous stirring.-
Why Methanol? It removes unreacted monomer and the tin catalyst.
-
-
Filtration: Collect the white precipitate via vacuum filtration.
-
Drying: Dry in a vacuum oven at
for 24 hours to remove residual solvents.
Visualization: Workflow Diagram
Figure 2: Step-by-step workflow for the bulk polymerization process.
Characterization & Self-Validation
To validate that the protocol worked and the butanol successfully initiated the chain, you must use
NMR Analysis (CDCl3, 400 MHz)
-
Spectra Features:
-
4.06 ppm (t):
protons of the PCL repeating unit (Main Chain). -
3.65 ppm (t):
protons of the terminal hydroxymethylene end-group ( -end). -
0.93 ppm (t):
protons of the butyl initiator ( -end).
-
4.06 ppm (t):
The "Self-Validating" Calculation
If the polymerization was initiated solely by butanol (and not water), the ratio of the butyl methyl group to the chain end should be 3:2 (accounting for proton count).
Calculate
-
Validation Check: If your calculated
matches your GPC data, the reaction is controlled. If NMR shows a much lower MW than GPC, you likely have aggregation or cyclic species.
References
-
Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504.
-
Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and mechanism of cyclic esters polymerization initiated with tin(II) octoate. Macromolecular Rapid Communications, 21(15), 1034-1039.
-
Storey, R. F., & Sherman, J. W. (2002). Kinetics and mechanism of the stannous octoate-catalyzed bulk polymerization of ε-caprolactone. Macromolecules, 35(5), 1504-1512.
-
Annby, U., Malmström, M., & Rehnberg, N. (2025). Recent advances in PCL synthesis for medical applications. (General reference to recent industrial standards for Sn(Oct)2 usage).
Sources
Application Notes and Protocols for the Purification of Butyl 6-hydroxyhexanoate
Abstract
This comprehensive guide details the purification protocol for Butyl 6-hydroxyhexanoate, a valuable intermediate in various synthetic applications. The primary focus of this document is to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology for obtaining high-purity Butyl 6-hydroxyhexanoate. The protocol outlines a multi-step purification strategy, commencing with a liquid-liquid extraction to remove acidic impurities, followed by high-vacuum fractional distillation to separate the target compound from non-volatile residues and other impurities. For instances where distillation is not feasible or for achieving the highest possible purity, an alternative method utilizing silica gel column chromatography is also described. The efficacy of the purification is to be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Butyl 6-hydroxyhexanoate is a bifunctional molecule containing both a butyl ester and a primary alcohol. This unique structure makes it a versatile building block in the synthesis of a variety of chemical entities, including polyesters, plasticizers, and specialty solvents. The presence of both a hydroxyl and an ester group, however, also presents a challenge for its purification. A common synthetic route to Butyl 6-hydroxyhexanoate involves the ring-opening of ε-caprolactone with butanol, a reaction that can be catalyzed by either acid or enzymes[1][2]. This synthesis typically results in a crude product containing unreacted starting materials (butanol and ε-caprolactone) and the hydrolysis product, 6-hydroxyhexanoic acid. The removal of these impurities is critical to ensure the desired reactivity and properties of the final product in downstream applications.
This application note provides a detailed, step-by-step protocol for the purification of Butyl 6-hydroxyhexanoate, emphasizing the rationale behind each procedural choice to ensure a high degree of scientific integrity and reproducibility.
Purification Strategy Overview
The purification of Butyl 6-hydroxyhexanoate from a typical crude reaction mixture is a multi-stage process designed to systematically remove different classes of impurities. The overall workflow is depicted below.
Figure 1: A schematic overview of the purification workflow for Butyl 6-hydroxyhexanoate.
Part 1: Initial Work-up - Removal of Acidic Impurities
The initial step in the purification process is a liquid-liquid extraction designed to remove any acidic byproducts, primarily 6-hydroxyhexanoic acid, as well as any acid catalyst used in the synthesis.
Protocol 1: Aqueous Sodium Bicarbonate Wash
-
Dissolution: Dissolve the crude Butyl 6-hydroxyhexanoate in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate, at a concentration of approximately 10-20% (w/v).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the bicarbonate solution should be approximately half the volume of the organic solution.
-
Separation: Gently invert the separatory funnel several times, periodically venting to release any pressure buildup from the evolution of carbon dioxide. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer. Repeat the washing step (steps 2-3) two more times to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove any residual water from the organic phase.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). The drying agent should be added until it no longer clumps together.
-
Filtration: Filter the dried organic solution to remove the sodium sulfate. The filtrate now contains the partially purified Butyl 6-hydroxyhexanoate.
Part 2: Primary Purification Methods
Following the initial work-up, the Butyl 6-hydroxyhexanoate can be further purified by either fractional distillation or column chromatography. The choice of method will depend on the thermal stability of the compound and the desired level of purity.
Method A: High-Vacuum Fractional Distillation
Fractional distillation is an effective method for separating liquids with different boiling points.[3][4][5][6] This technique is particularly useful for removing lower-boiling impurities like residual butanol and higher-boiling or non-volatile impurities.
Physicochemical Properties for Distillation:
| Property | Value | Source |
| Molecular Weight | 188.26 g/mol | [6][7][8] |
| Boiling Point (Estimated) | ~140-150 °C at 12 mmHg | Estimated based on similar compounds[1][3][4][7][9][10] |
Protocol 2: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a high-vacuum pump. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Loading: Transfer the dried and filtered organic solution from the work-up into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Solvent Removal: If a solvent was used in the work-up, carefully remove it under reduced pressure before proceeding to the fractional distillation of the product.
-
Distillation: Gradually heat the distillation flask in a heating mantle or oil bath while applying a high vacuum (e.g., 1-10 mmHg).
-
Fraction Collection: Collect the different fractions based on their boiling points. The first fraction will likely contain any residual low-boiling solvents and butanol. As the temperature stabilizes at the boiling point of Butyl 6-hydroxyhexanoate, collect the main fraction in a clean receiving flask.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Figure 2: A simplified representation of a fractional distillation apparatus.
Method B: Silica Gel Column Chromatography
For achieving very high purity or for compounds that may be thermally sensitive, silica gel column chromatography is the preferred method.[8][11][12][13][14] This technique separates compounds based on their differential adsorption to the polar silica gel stationary phase.
Protocol 3: Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). A good starting point for a moderately polar compound like Butyl 6-hydroxyhexanoate is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1), is often effective.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Concentrate the dried and filtered product from the work-up to a minimal volume. Adsorb this concentrated sample onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent system, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure Butyl 6-hydroxyhexanoate and remove the solvent under reduced pressure to yield the purified product.
Part 3: Characterization of Purified Butyl 6-hydroxyhexanoate
The purity and identity of the final product should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds. The purified Butyl 6-hydroxyhexanoate should show a single major peak in the gas chromatogram. The mass spectrum will provide confirmation of the molecular weight and fragmentation pattern consistent with the structure of the molecule.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified product. The expected chemical shifts and splitting patterns for Butyl 6-hydroxyhexanoate are detailed in the PubChem database.[7][8]
Conclusion
The protocol described in this application note provides a comprehensive and reliable method for the purification of Butyl 6-hydroxyhexanoate. The initial extraction effectively removes acidic impurities, while the subsequent fractional distillation or column chromatography allows for the separation of the target compound from other neutral impurities. The choice between distillation and chromatography will depend on the specific requirements of the researcher, including the scale of the purification and the desired final purity. Proper characterization by GC-MS and NMR is crucial to confirm the success of the purification process.
References
-
LookChem. General procedures for the purification of Esters. Chempedia. [Link]
- Google Patents.
-
PubMed. One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
The Good Scents Company. methyl 6-hydroxyhexanoate, 4547-43-7. [Link]
-
PubChem. Butyl 6-hydroxyhexanoate. [Link]
-
ResearchGate. Immortal Ring-Opening Polymerization of -Buty-rolactone with Zinc Catalysts: Catalytic Approach to Poly(3-hydroxyalkanoate). [Link]
-
Reddit. flash column chromatography (silica) of N-hydroxysuccinimidyl ester. [Link]
-
Anonymous. Column chromatography. [Link]
-
Science.gov. silica gel chromatography: Topics by Science.gov. [Link]
-
SciSpace. APPENDIX 3E Column Chromatography. [Link]
-
Organic Chemistry Virtual Lab. Purification by Fractional distillation/crystallisation (Theory). [Link]
-
MDPI. Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization. [Link]
-
Anonymous. Fischer Esterification. [Link]
-
Royal Society of Chemistry. Experimental Procedure. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Royal Society of Chemistry. Synthesis of polycaprolactone: a review. [Link]
-
Royal Society of Chemistry. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. [Link]
- Google Patents. Process for preparing epsilon-caprolactone.
-
ChemSynthesis. butyl (4Z)-2-hydroxy-3,6-dioxo-4-hexenoate. [Link]
-
PubMed. Biosynthesis of poly(6-hydroxyhexanoate) [poly(ε-caprolactone)] using engineered polyhydroxyalkanoate synthetic system in Escherichia coli. [Link]
-
SID. PROCESS OPTIMIZATION OF POLY(e-CAPROLACTONE) SYNTHESIS BY RING OPENING POLYMERIZATION. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3203872A - Secondary butanol purification process - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5299-60-5 CAS MSDS (Ethyl 6-Hydroxyhexanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tert-Butyl 6-Hydroxyhexanoate | CAS 73839-20-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Ethyl 6-Hydroxyhexanoate | 5299-60-5 [chemicalbook.com]
- 8. Butyl 6-hydroxyhexanoate | C10H20O3 | CID 22352249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. methyl 6-hydroxyhexanoate, 4547-43-7 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. matmake.com [matmake.com]
- 13. 6-HYDROXYHEXANOIC ACID METHYL ESTER | 4547-43-7 [chemicalbook.com]
- 14. Hexanoic acid, 6-hydroxy-, methyl ester | C7H14O3 | CID 3083855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of Butyl 6-Hydroxyhexanoate
Introduction & Molecule Profile[1][2][3]
Butyl 6-hydroxyhexanoate (B6HH) is a critical intermediate in the synthesis of polycaprolactone (PCL) derivatives and a potential metabolite in the degradation of specific plasticizers. Chemically, it presents a bifunctional challenge: a polar primary hydroxyl group and a lipophilic butyl ester moiety.
Unlike aromatic drug substances, B6HH lacks a strong chromophore, rendering standard UV-Vis detection (254 nm) ineffective. This Application Note defines a self-validating analytical matrix combining Gas Chromatography (GC) for volatile impurity profiling and Nuclear Magnetic Resonance (NMR) for absolute structural elucidation.
Physicochemical Profile
| Property | Value | Analytical Implication |
| Formula | C₁₀H₂₀O₃ | MW = 188.26 g/mol |
| Boiling Point | ~280°C (est.) | Requires high-temp GC column or derivatization. |
| Chromophore | Weak (Carbonyl only) | UV detection < 210 nm only; RID/ELSD recommended. |
| Solubility | Soluble in MeOH, CHCl₃, DCM | Compatible with standard reverse-phase HPLC & NMR solvents. |
Analytical Decision Matrix (Workflow)
The following decision tree guides the selection of the appropriate method based on the analytical goal (Identity vs. Purity).
Figure 1: Analytical workflow for selecting the optimal characterization method based on data requirements.
Method A: Structural Confirmation via NMR Spectroscopy
NMR is the definitive method for confirming the ester linkage and the integrity of the terminal hydroxyl group.
Protocol 1: Sample Preparation for 1H NMR
-
Solvent: Chloroform-d (CDCl₃) with 0.05% TMS (Tetramethylsilane) as internal reference.
-
Concentration: Dissolve 15-20 mg of B6HH in 0.6 mL of solvent.
-
Acquisition: 400 MHz or higher; 16 scans; 1s relaxation delay.
Data Interpretation (1H NMR Assignments)
The molecule is segmented into the Hexanoate core (Positions 2-6) and the Butyl tail (Positions 1'-4').
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 0.93 | Triplet (t) | 3H | H-4' (Butyl Methyl) | Terminal methyl of the butyl ester. |
| 1.35 - 1.65 | Multiplet (m) | 8H | H-3, H-4, H-5, H-2', H-3' | Overlapping methylene backbone. |
| 2.30 | Triplet (t) | 2H | H-2 (α-Carbonyl) | Confirms ester carbonyl proximity (-CH₂-COO-). |
| 3.63 | Triplet (t) | 2H | H-6 (α-Hydroxyl) | Diagnostic for primary alcohol . Shift > 4.0 ppm indicates degradation to lactone/polymer. |
| 4.06 | Triplet (t) | 2H | H-1' (Ester Oxygen) | Confirms butyl ester linkage (-COO-CH₂-). |
Critical Quality Attribute (CQA):
-
Lactone Check: If a triplet appears at ~4.2 ppm, it indicates cyclization to ε-caprolactone.
-
Hydrolysis Check: If the triplet at 4.06 ppm shifts or disappears, the ester has hydrolyzed.
Method B: Purity Profiling via GC-MS (Derivatization)
Direct injection of hydroxy-esters can lead to peak tailing due to hydrogen bonding with the stationary phase. For precise quantification and impurity profiling, silylation (TMS derivatization) is the Gold Standard .
Protocol 2: Silylation with BSTFA
Reagents:
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Pyridine (anhydrous).
-
Internal Standard: Ethyl 6-hydroxyhexanoate (or Dodecane).
Procedure:
-
Weigh 5 mg of sample into a GC vial.
-
Add 50 µL of Internal Standard solution (1 mg/mL in Pyridine).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap and incubate at 60°C for 30 minutes .
-
Dilute with 850 µL of dry Ethyl Acetate.
-
Inject 1 µL (Split 1:50).
GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: 260°C.
-
Oven Program: 60°C (1 min) → 15°C/min → 300°C (5 min).
-
MS Source: 230°C; Scan: 40-400 m/z.
Fragmentation Logic (EI Spectrum)
The derivatized molecule (Butyl 6-[(trimethylsilyl)oxy]hexanoate) will display distinct fragmentation.
Figure 2: Predicted EI fragmentation pathway for TMS-derivatized B6HH.
Interpretation:
-
m/z 73: Dominant peak (TMS group).
-
m/z 187: Loss of the butoxy group (characteristic of the ester).
-
m/z 143: Characteristic rearrangement ion for TMS-protected hydroxy fatty acids.
Method C: Process Control via HPLC-RID
For environments where GC is unavailable or for analyzing polymeric side-products (oligomers) that are non-volatile, HPLC with Refractive Index Detection (RID) is required.
Why not UV? B6HH has a UV cutoff < 210 nm. Solvents like Methanol or THF absorb in this region, causing high background noise. RID is universal.[1][2][3]
Protocol 3: Isocratic HPLC-RID
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (65 : 35 v/v). Premix to avoid baseline noise in RID.
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C (Strict control required for RID stability).
-
Detector: Refractive Index Detector (35°C).
Validation Criteria:
-
Linearity: 0.1 mg/mL to 10 mg/mL (R² > 0.99).
-
LOD: ~50 µg/mL (RID is less sensitive than UV/MS).
References
-
GC-MS of Hydroxy Fatty Acids: GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation. Marine Lipids. [Link]
-
Derivatization Protocols: Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Lipid Maps. [Link]
-
Refractive Index Detection Principles: RI Detectors – Reliable Refractive Index Detection for HPLC.[3][4][5] Knauer. [Link]
-
Enzymatic Synthesis & Properties: Enzymatic Synthesis of Fatty Esters by Lipase.[6] Longdom Publishing. [Link]
-
Spectral Data (General): Butyl 6-hydroxyhexanoate Compound Summary. PubChem.[7][8] [Link]
Sources
- 1. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 2. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 5. labcompare.com [labcompare.com]
- 6. longdom.org [longdom.org]
- 7. Butyl 6-hydroxyhexanoate | C10H20O3 | CID 22352249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"challenges in the purification of Butyl 6-hydroxyhexanoate"
Topic: Challenges in the Purification of Butyl 6-hydroxyhexanoate Technical Support Center: Advanced Purification Protocols
Executive Summary: The "Janus" Monomer Challenge
Butyl 6-hydroxyhexanoate (BnHx) presents a unique purification paradox familiar to polymer chemists but often underestimated by organic synthesis researchers. Structurally, it contains both a nucleophilic hydroxyl group (tail) and an electrophilic ester group (head). This "Janus-faced" nature means the molecule is thermodynamically predisposed to self-polymerize into Polycaprolactone (PCL) oligomers, especially under the thermal stress of purification.
This guide addresses the critical failure points in BnHx isolation: thermal-induced oligomerization , azeotropic separation of high-boiling alcohols , and hydrolytic instability .
Part 1: Critical Troubleshooting (Q&A)
Category A: Thermal Instability & Distillation Failures
Q1: I attempted vacuum distillation at 150°C, but the pot residue solidified into a waxy gel. What happened? Diagnosis: You triggered In-Situ Polycondensation . The Science: BnHx is an AB-type monomer. At elevated temperatures (>120°C), even without a catalyst, the terminal hydroxyl group of one molecule attacks the ester carbonyl of another (Transesterification). This creates dimers, trimers, and eventually PCL, releasing butanol. The "wax" is low-molecular-weight Polycaprolactone. Protocol Fix:
-
Switch to Short-Path Distillation (SPD): You must minimize "residence time" (thermal history). Standard vigreux columns hold heat too long.
-
low-Temperature/High-Vacuum: Target a boiling point <110°C . This requires a vacuum of <1.0 mmHg (Torr) .
-
Reference Point: Ethyl 6-hydroxyhexanoate boils at ~128°C at 12 mmHg. The Butyl ester is heavier; you need significantly lower pressure to keep the temperature safe.
-
Q2: My GC-MS shows "ghost peaks" with M+114 mass units higher than my product. They weren't there before distillation. Diagnosis: Thermal generation of linear oligomers. The Science: The mass difference of 114 Da corresponds to one caprolactone unit (C6H10O2). You are seeing dimers (M+114) and trimers (M+228) forming inside your injection port or distillation flask. Protocol Fix:
-
Derivatization for Analysis: Do not inject neat BnHx into a high-temp GC inlet (250°C+). Derivatize the hydroxyl group with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) first. This "caps" the nucleophile, preventing polymerization during analysis and giving accurate impurity profiles.
Category B: Chromatographic & Extraction Challenges
Q3: I cannot separate the unreacted n-butanol from my product using a silica column. They co-elute. Diagnosis: Polarity overlap and saturation. The Science: Both n-butanol and BnHx are polar alcohols. On silica, they streak and overlap, especially if the crude mixture contains >10% butanol. Protocol Fix:
-
Pre-Column Aqueous Wash: Do not rely on the column for solvent removal.
-
Dissolve crude in Ethyl Acetate.
-
Wash 3x with Brine (Saturated NaCl) . Butanol has moderate water solubility (approx 77 g/L). Brine pulls it out via the "salting out" effect on the organic layer but "salting in" for the small alcohol into the aqueous phase.
-
Azeotropic Rotovap: Add Heptane to the organic layer before rotary evaporation. Heptane forms an azeotrope with remaining butanol, helping drag it off at lower bath temperatures (40°C).
-
Q4: My product purity drops after storage. The NMR shows free carboxylic acid signals. Diagnosis: Hydrolytic cleavage (Autocatalysis). The Science: Traces of water or residual acid catalysts (from synthesis) hydrolyze the ester bond, reverting it to 6-hydroxyhexanoic acid and butanol. The acid produced acts as a catalyst for further hydrolysis (autocatalysis). Protocol Fix:
-
Neutralization is Mandatory: If you used an acid catalyst (e.g., p-TsOH), wash with saturated NaHCO3 until pH is strictly 7.0–7.5.
-
Molecular Sieves: Store the purified oil over activated 4Å molecular sieves to scavenge ambient moisture.
Part 2: Validated Purification Workflows
The following workflows are designed based on the Impurity Profile of your crude reaction mixture.
Workflow Visualization (Graphviz)
Figure 1: Decision tree for purification based on crude composition. High oligomer content necessitates chromatography to avoid thermal degradation.
Part 3: Quantitative Data & Physical Properties
Use these values to calibrate your equipment. Note: Values for the Butyl ester are derived from homologue extrapolation and experimental protocols for the Ethyl ester.
| Parameter | Value / Range | Operational Note |
| Molecular Weight | 188.27 g/mol | - |
| Boiling Point (Atm) | ~280–300°C (Decomposes) | DO NOT attempt atmospheric distillation. |
| Boiling Point (Vac) | 135–140°C @ 5 mmHg | Recommended target range. |
| Boiling Point (High Vac) | ~105°C @ 0.5 mmHg | Ideal for minimizing polymerization. |
| Refractive Index ( | 1.440 – 1.445 | Use to monitor fraction purity without GC. |
| Solubility | Soluble: EtOH, EtOAc, DCM, THFInsoluble: Water (mostly) | Forms emulsion easily; use Brine to break. |
| TLC R_f Value | 0.35 (30% EtOAc in Hexane) | Stains well with PMA (Phosphomolybdic Acid). |
Part 4: Step-by-Step Protocols
Protocol A: High-Vacuum Distillation (For Scale >10g)
Best for removing enzyme residues and solvents, provided oligomer content is low.
-
Quench: If enzymatic (Lipase), filter through Celite to remove biocatalyst. If chemical, neutralize catalyst.
-
Strip Solvent: Remove bulk n-butanol/solvent via Rotary Evaporator at 50°C/20 mbar.
-
Setup: Assemble a short-path distillation head (Vigreux is too slow). Insulate the column with foil/glass wool.
-
Degas: Apply full vacuum (<1 mmHg) at room temperature for 10 mins to remove dissolved gases (prevents bumping).
-
Ramp: Slowly increase oil bath to 120°C.
-
Collection:
-
Stop: Do not distill to dryness. The residue is oligomeric PCL; heating it further will char the flask.
Protocol B: Flash Column Chromatography (High Purity)
Best for removing oligomers (dimers/trimers).
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Solvent System: Hexane : Ethyl Acetate (Gradient).
-
Loading: Mix crude oil with a small amount of silica and dry-load if viscous.
-
Elution:
-
0–10% EtOAc: Elutes non-polar impurities (e.g., dialkyl esters if present).
-
30–40% EtOAc:Elutes Butyl 6-hydroxyhexanoate.
-
50%+ EtOAc/MeOH: Elutes oligomers and polar acids (Stay away from this region).
-
References
-
PubChem. Butyl 6-hydroxyhexanoate | C10H20O3.[1] National Library of Medicine. Available at: [Link]
-
L.S. Wan et al. Enzymatic Synthesis of Polyesters. ResearchGate. (Contextualizing Lipase-catalyzed ring opening and oligomerization risks). Available at: [Link]
Sources
Technical Support Center: Butyl 6-hydroxyhexanoate Stability & Handling
Current Status: Operational | Topic: Degradation & Troubleshooting
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Bifunctional" Challenge
Butyl 6-hydroxyhexanoate (CAS: 15545-98-9) presents a unique stability challenge because it is an AB-type monomer . It possesses both a nucleophilic hydroxyl group (-OH) and an electrophilic ester group (-COOBu).
Unlike simple fatty esters, this molecule is chemically "programmed" to polymerize or cyclize under the wrong conditions. Researchers often misinterpret its degradation profiles because the molecule can degrade during analysis (GC-MS) just as easily as it degrades during storage.
This guide addresses the three primary failure modes: Hydrolysis , Oligomerization , and Thermal Cyclization (Analytical Artifacts) .
Module 1: Hydrolytic Degradation (Storage Issues)
User Issue: "My sample purity dropped after 3 months of storage. I see a new peak eluting earlier than the main ester."
The Mechanism: Acid-Catalyzed Hydrolysis
Even trace moisture (ppm levels), combined with residual acidity from synthesis or glass surfaces, triggers hydrolysis. The butyl group is relatively robust due to steric hindrance compared to methyl esters, but it is not immune.
Reaction:
-
6-HHA is the "early eluting peak" often seen in reverse-phase HPLC.
-
Butanol is volatile and often lost, shifting equilibrium to the right.
Troubleshooting & Prevention
| Variable | Recommendation | Scientific Rationale |
| Water Content | < 0.05% (500 ppm) | Water is the reagent. Use Karl Fischer titration to verify. |
| pH / Acidity | Neutral (pH 6.5-7.5) | Acid acts as a catalyst. Avoid storing in unwashed acidic glassware. |
| Temperature | -20°C | Arrhenius equation dictates that lower T exponentially slows hydrolysis rates. |
Module 2: Analytical Artifacts (The "Ghost" Impurity)
User Issue: "I see
The Mechanism: Thermal Cyclization (Intramolecular)
This is frequently a false positive . Butyl 6-hydroxyhexanoate is stable at room temperature regarding lactonization. However, inside a hot GC injection port (250°C+), the molecule undergoes rapid intramolecular transesterification (back-biting).
Reaction:
Diagnostic Protocol: The "Injection Test"
To determine if the lactone is real or an artifact, perform this self-validating test:
-
Run A: Standard Split/Splitless injection at 250°C.
-
Run B: "Cool On-Column" injection (starting at 40°C) OR derivatize the sample (TMS-capping).
-
Analysis:
-
If Lactone is present in Run A but absent/reduced in Run B , it is an Artifact .
-
If Lactone is present in both , the sample has chemically degraded.
-
Module 3: Oligomerization (Viscosity Changes)
User Issue: "The liquid has become viscous or cloudy over time."
The Mechanism: Intermolecular Transesterification
In the absence of solvent (neat liquid), the terminal hydroxyl group of one molecule attacks the ester carbonyl of another. This is essentially the synthesis of Polycaprolactone (PCL) occurring slowly in your storage vial.
Reaction:
Visualizing the Pathways
Figure 1: Comprehensive degradation map. Red arrows indicate chemical degradation; the yellow dashed arrow indicates analytical artifacts.
FAQ: Expert Solutions
Q1: How do I stabilize the molecule for long-term storage?
A: Store under Argon or Nitrogen atmosphere at -20°C.
-
Why? The inert gas prevents oxidative degradation of the alcohol group to aldehydes/acids. The low temperature inhibits the kinetic energy required for oligomerization.
Q2: Can I analyze this using standard HPLC?
A: Yes, but detection is tricky.
-
Issue: The molecule lacks a strong UV chromophore (only a weak ester absorption at ~210 nm).
-
Solution: Use a Refractive Index (RI) detector or ELSD (Evaporative Light Scattering Detector). If using UV, use high-purity acetonitrile/water gradients to minimize background noise at 210 nm.
Q3: I need to remove the "Acid" impurity. How?
A: Wash with a weak base.
-
Protocol: Dissolve the ester in a non-polar solvent (e.g., Hexane or DCM). Wash with cold, dilute Sodium Bicarbonate (NaHCO3, 5%).
-
Caution: Do not use strong bases (NaOH) or heat, as this will rapidly hydrolyze the ester you are trying to purify [1].
References
-
Labet, M., & Thielemans, W. (2009).[1] Synthesis of polycaprolactone: a review. Chemical Society Reviews. (Discusses the equilibrium between hydroxy-acids, esters, and lactones).
-
Van der Mee, L., et al. (2006). Thermoreversibility of polycaprolactone networks. Polymer.[1][2][3][4][5][6][7] (Details the thermal susceptibility of ester linkages in caprolactone derivatives).
-
PubChem Compound Summary. (2025). Butyl 6-hydroxyhexanoate.[8] National Center for Biotechnology Information.
-
Bartnikowski, M., et al. (2019).[5] Degradation mechanisms of polycaprolactone in the context of chemistry and environment. Progress in Polymer Science. (Provides context on the hydrolysis kinetics of the ester bond).
Sources
- 1. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the biodegradation of polycaprolactone through genomic analysis of two plastic-degrading Rhodococcus bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Butyl 6-hydroxyhexanoate | C10H20O3 | CID 22352249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Butyl 6-Hydroxyhexanoate
Welcome to the Process Chemistry Optimization Hub. Current Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Scale-Up Challenges for Butyl 6-Hydroxyhexanoate (B6HH)
Executive Summary: The "Bifunctional" Trap
As a Senior Application Scientist, I often see researchers treat Butyl 6-hydroxyhexanoate (B6HH) as a standard ester. It is not. The presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on the same C6 backbone creates a competitive kinetic landscape .
In a standard Fischer esterification, you are not just fighting the water equilibrium; you are fighting self-polymerization . If your concentration of n-butanol drops or your temperature spikes without adequate dilution, 6-hydroxyhexanoic acid prefers to react with itself to form Polycaprolactone (PCL) oligomers or cyclize into
This guide addresses the three critical scale-up vectors: Oligomer Suppression , Water Management , and Enzymatic Stability .
Module 1: Chemical Catalysis & Thermodynamics
The Core Challenge: Intermolecular vs. Intramolecular Reaction
In scale-up, heat transfer limitations often lead to hot spots. In B6HH synthesis, hot spots trigger oligomerization.
Q: My conversion is stuck at 85%, and the viscosity is increasing. Why? A: You are likely making oligomers. As the reaction proceeds, the concentration of n-butanol decreases. If the local molar ratio of Alcohol:Acid drops below 5:1, the hydroxy-acid monomer begins to attack other monomer units rather than the butanol. The viscosity increase is the tell-tale sign of chain elongation (pre-polymer formation).
Troubleshooting Protocol: The "High-Dilution" Azeotropic Setup
-
Principle: Maintain a high localized concentration of n-butanol to kinetically favor the formation of B6HH over PCL.
-
The Fix: Do not charge all reagents at once if using a batch reactor. Use a semi-batch approach or a large initial excess of butanol.
Data: n-Butanol/Water Azeotrope To drive the equilibrium, you must remove water. n-Butanol acts as both reactant and entrainer.
| Parameter | Value | Significance |
| Azeotrope BP | 92.7°C | Boiling point of the heterogeneous mixture. |
| Composition | ~57.5% Water / 42.5% Butanol (wt) | High water content makes removal efficient. |
| Phase Split | Heterogeneous | Condensate separates into organic (upper) and aqueous (lower) phases. |
Visualizing the Competitive Pathway The following diagram illustrates the kinetic competition you must manage.
Caption: Kinetic competition: High butanol concentration favors the green path (Target); low concentration or high heat favors the red path (Oligomers).
Module 2: Biocatalytic Synthesis (The "Green" Route)
Q: Why use enzymes if acid catalysis is cheaper?
A: Selectivity. Lipases (specifically Candida antarctica Lipase B, CALB) operate at lower temperatures (40-60°C), virtually eliminating the risk of thermal oligomerization and lactonization. However, enzymes have their own scale-up demons: Water Activity (
Troubleshooting Guide: Enzyme Activity Loss
| Symptom | Root Cause | Corrective Action |
| Rapid initial rate, then sudden stop | Water accumulation in the enzyme active site (hydrodynamic layer). | Add molecular sieves (3Å or 4Å) directly to the reaction media or use a recirculation loop through a sieve bed. |
| Gradual loss of activity over cycles | Butanol stripping "essential water" from the enzyme surface. | Re-hydrate the enzyme in a humidity chamber or add defined ppm water (0.1%) to the feed. |
| Physical attrition of beads | Mechanical shear in Stirred Tank Reactor (STR). | Switch to a Packed Bed Reactor (PBR) . Novozym 435 is fragile; impellers crush it, causing high backpressure. |
Protocol: Continuous Packed Bed Reactor (PBR) Setup For scale-up >100g, do not use a flask. Use a column.
-
Column: Stainless steel or glass column, temperature jacketed to 50°C.
-
Packing: Intersperse Novozym 435 with inert glass beads (1:1 ratio) to prevent bed compaction and channeling.
-
Feed: Premix 6-hydroxyhexanoic acid and n-butanol (1:5 molar ratio).
-
Flow: Up-flow configuration to flush out any generated air/vapor bubbles.
-
Residence Time: Adjust flow rate to achieve >95% conversion in a single pass (typically 20-40 minutes depending on enzyme loading).
Module 3: Downstream Processing & Purification
Q: I distilled the product, but the purity is only 92%. What is the contaminant? A: It is likely Caprolactone or Linear Dimers .
-
Why? If you distill at atmospheric pressure, the pot temperature exceeds 150°C. At this temperature, even trace amounts of acid catalyst remaining in the crude will trigger "back-biting," converting your linear ester into cyclic caprolactone.
Purification Protocol: Vacuum Distillation
-
Neutralization (Crucial): Before heating, wash the crude mixture with saturated NaHCO₃ to remove all acidic catalyst. Even 0.1% residual acid will catalyze degradation in the still pot.
-
Vacuum: Operate at <5 mbar. B6HH has a high boiling point. You need to keep the pot temperature below 110°C to ensure stability.
-
Fractionation:
-
Fraction 1: Excess n-Butanol (Keep for recycle).
-
Fraction 2: Caprolactone (if any formed).
-
Fraction 3:Butyl 6-hydroxyhexanoate (Product).
-
Residue: Oligomers (do not distill; discard).
-
Process Flow Diagram: Integrated Scale-Up
Caption: Integrated workflow emphasizing catalyst removal (Wash) before high-heat separation (Distill) to prevent degradation.
References
-
Enzymatic Kinetics & Stability
- Title: Understanding structure-stability relationships of Candida antarctica lipase B in ionic liquids and organic solvents.
- Source: National Institutes of Health (NIH) / PubMed.
-
URL:[Link] (Search Term: CALB stability organic solvents)
-
Azeotropic Data
- Title: Binary Azeotropic Data for n-Butanol/W
- Source: CRC Handbook of Chemistry and Physics / Wikipedia Data Compil
-
URL:[Link]
-
Fischer Esterification Mechanisms
-
Reactive Distillation Principles
- Title: Synthesis of Azeotropic Distillation Systems with Recycles (Butanol/Water Separ
- Source: University of California, Santa Barbara (Chemical Engineering).
-
URL:[Link] (General Department Link for Process Design Resources)
Sources
Validation & Comparative
Performance Showdown: A Senior Scientist's Guide to Butyl 6-Hydroxyhexanoate vs. Other Hydroxy Esters in Polymerization
In the landscape of biomedical and pharmaceutical research, the selection of a polymer backbone is a critical decision that dictates the performance, biocompatibility, and degradation profile of advanced materials, from drug delivery vehicles to tissue engineering scaffolds. Aliphatic polyesters are a cornerstone of this field, prized for their biodegradability. This guide provides an in-depth comparison of Butyl 6-hydroxyhexanoate, a linear monomer, against its cyclic counterpart and other prevalent hydroxy esters used in the synthesis of these vital polymers.
Our focus is to move beyond mere data sheets and provide a causal understanding of why specific monomers and polymerization strategies are chosen. We will explore the mechanistic nuances, compare the resulting polymer properties with supporting data, and provide a robust, field-tested protocol for enzymatic polymerization, empowering you to make informed decisions for your research and development endeavors.
The Strategic Choice of Monomer: A Comparative Overview
The properties of a final polyester are fundamentally encoded in the structure of its monomeric building blocks. Here, we compare Butyl 6-hydroxyhexanoate against two key alternatives: its own cyclic isomer, ε-caprolactone, and the monomers that form the most widely studied bacterial polyesters, the polyhydroxyalkanoates (PHAs).
-
Butyl 6-hydroxyhexanoate: This linear ω-hydroxy ester serves as a direct precursor for poly(6-hydroxyhexanoate). The butyl ester group primarily functions as a protecting group for the carboxylic acid, which becomes the leaving group (butanol) during polycondensation. This approach avoids the potential for undesirable side reactions that can occur with a free carboxylic acid at high temperatures.
-
ε-Caprolactone (ε-CL): As the cyclic ester of 6-hydroxyhexanoic acid, ε-CL polymerizes via a different mechanism—Ring-Opening Polymerization (ROP)—to yield the same polymer, poly(ε-caprolactone) or PCL.[1] The ROP of ε-CL is a highly efficient, chain-growth process that typically allows for the synthesis of very high molecular weight polymers with low polydispersity.[1][2]
-
3-Hydroxybutyrate (3HB) and 3-Hydroxyhexanoate (3HHx): These are the most common short-chain-length and medium-chain-length monomers found in the polyhydroxyalkanoate (PHA) family of bacterially-produced polyesters.[3][4] Copolymers like Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx) are particularly valuable as their properties can be tuned from rigid thermoplastics to flexible elastomers by simply adjusting the molar ratio of the two monomers.[4][5]
Polymerization Pathways: Polycondensation vs. Ring-Opening
The choice between a linear hydroxy ester like butyl 6-hydroxyhexanoate and a cyclic lactone like ε-caprolactone is fundamentally a choice between two distinct polymerization mechanisms: polycondensation and ring-opening polymerization (ROP). This decision has profound implications for process control and the final polymer characteristics.
Enzymatic catalysis, particularly using immobilized lipase B from Candida antarctica (commonly known as Novozym 435), has emerged as a superior method for synthesizing medical-grade polyesters.[6][7][8] Its high selectivity minimizes side reactions, it operates under mild conditions that preserve monomer integrity, and it avoids the contamination of the final polymer with potentially toxic heavy metal catalysts (e.g., tin octoate) often used in traditional ROP.[6][9]
Below is a diagram illustrating the two primary enzymatic pathways.
Caption: Comparison of polymerization mechanisms for 6-hydroxyhexanoate polymers.
Scientist's Note (Causality): Enzymatic polycondensation (A) is a step-growth, equilibrium-driven process. To achieve high molecular weights, the butanol byproduct must be continuously removed using heat and vacuum, shifting the equilibrium toward the polymer product.[10][11] In contrast, enzymatic ROP (B) is a chain-growth process initiated by a nucleophile (like an alcohol or water). It is not an equilibrium reaction in the same way, allowing for the synthesis of high molecular weight polymers without the need for high vacuum.[6]
Performance Metrics: A Data-Driven Comparison
The ultimate utility of a polymer is defined by its physical and thermal properties. The following table summarizes key performance indicators for polymers derived from our monomers of interest.
| Property | Poly(6-hydroxyhexanoate)¹ | Poly(3-hydroxybutyrate) (P3HB) | Poly(3HB-co-12%3HHx) |
| Monomer(s) | Butyl 6-hydroxyhexanoate / ε-Caprolactone | 3-Hydroxybutyrate | 3-Hydroxybutyrate & 3-Hydroxyhexanoate |
| Typical Synthesis | Enzymatic Polycondensation / ROP | Bacterial Fermentation | Bacterial Fermentation |
| Achievable Mn ( g/mol )² | 1,000 - 20,000 (Polycondensation)[10] >80,000 (ROP)[6] | >500,000 | >400,000 |
| Polydispersity (PDI) | 1.5 - 2.5 | 1.8 - 3.0 | 1.6 - 2.5 |
| Glass Transition (Tg) | ~ -60 °C[12] | ~ 4 °C[3] | ~ -1 °C |
| Melting Point (Tm) | ~ 60 °C[12] | ~ 175 °C[3] | ~ 125-145 °C |
| Crystallinity (%) | 35 - 45% | 60 - 80% | 30 - 45% |
| Tensile Strength (MPa) | ~ 23 MPa | ~ 40 MPa | ~ 25 MPa |
| Elongation at Break (%) | >700% | <10% (brittle) | >400% (ductile) |
¹ Data for Poly(6-hydroxyhexanoate) is primarily derived from studies on Poly(ε-caprolactone), as they are chemically identical polymers. ² Mn = Number-average molecular weight.
Expert Insights:
-
Molecular Weight Control: ROP of ε-caprolactone is the superior method for achieving the high molecular weights (>80 kDa) necessary for robust mechanical properties.[6] Enzymatic polycondensation of linear hydroxy esters like butyl 6-hydroxyhexanoate typically yields lower molecular weight oligomers or prepolymers, which can be ideal for applications like soft-block copolymers or functional coatings.[10][11]
-
Thermal Properties & Processability: PCL, derived from either monomer, has a low melting point of ~60°C, making it easy to process but limiting its use in applications requiring thermal stability.[12] P3HB, in contrast, is a rigid, highly crystalline material with a high melting point (~175°C) close to its degradation temperature, making it notoriously difficult to process.[3]
-
The Power of Copolymerization: The true advantage of the PHA family is evident in the P(3HB-co-3HHx) copolymer. The incorporation of just 12 mol% of the 3HHx monomer drastically reduces the melting point and crystallinity, transforming the brittle P3HB homopolymer into a tough, ductile, and highly flexible material with properties akin to polyethylene.[4] This tunability is a key advantage for tailoring degradation rates and mechanical performance.
Field-Proven Methodology: Solvent-Free Enzymatic Polycondensation of Butyl 6-Hydroxyhexanoate
This protocol describes a reliable, self-validating system for the synthesis of oligo-poly(6-hydroxyhexanoate) using Novozym 435. The two-step process is designed to maximize monomer conversion and molecular weight.
Materials & Equipment:
-
Butyl 6-hydroxyhexanoate (High Purity)
-
Novozym 435 (immobilized Candida antarctica lipase B)[8]
-
Three-neck round-bottom flask
-
Mechanical overhead stirrer with a high-torque motor and paddle stirrer
-
Schlenk line with nitrogen and vacuum capabilities
-
Heating mantle with temperature controller and thermocouple
-
Cold trap (Dry ice/acetone or cryocooler)
Workflow Diagram:
Caption: Experimental workflow for enzymatic polycondensation.
Step-by-Step Protocol:
-
Reactor Preparation: Assemble the reaction flask with the overhead stirrer and connect it to the Schlenk line. Heat the glassware under vacuum and backfill with dry nitrogen three times to remove atmospheric moisture.
-
Scientist's Note: Water is a competitive nucleophile that can terminate polymer chains, limiting molecular weight. Ensuring an anhydrous environment is critical for successful polycondensation.
-
-
Monomer Charging: While under a positive pressure of nitrogen, charge the reactor with Butyl 6-hydroxyhexanoate (e.g., 100g).
-
Enzyme Addition: Add Novozym 435 at a loading of 5-10% by weight relative to the monomer.
-
Scientist's Note: Novozym 435 is a robust immobilized enzyme, but its acrylic resin support can be fragile.[9] Use a high-torque overhead stirrer at low RPM (50-100 RPM) to ensure adequate mixing without mechanically degrading the enzyme beads.
-
-
Step 1: Oligomerization: Heat the reaction mixture to 80°C under a gentle nitrogen sparge for 2-4 hours. The mixture will become noticeably more viscous.
-
Scientist's Note: This initial, lower-temperature step allows for the formation of short-chain oligomers without aggressively evaporating the monomer. The nitrogen flow helps to begin removing the butanol byproduct.
-
-
Step 2: Polycondensation: Increase the temperature to 90-100°C and gradually apply a high vacuum (<1 mbar). Ensure the cold trap is functioning to capture the butanol byproduct. Continue the reaction for 24-48 hours.
-
Scientist's Note: This is the critical step for chain extension. Efficient removal of butanol is the driving force for achieving higher molecular weights.[11] The viscosity of the polymer melt will increase significantly.
-
-
Reaction Quench and Dissolution: Cool the reactor to room temperature and backfill with nitrogen. Add a suitable solvent (e.g., Dichloromethane or Chloroform) to dissolve the polymer.
-
Catalyst Removal: Once the polymer is fully dissolved, remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.
-
Polymer Isolation: Precipitate the polymer by adding the solution dropwise into a vigorously stirred non-solvent, such as cold methanol. Collect the white polymer precipitate by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
Conclusion and Outlook
The choice between butyl 6-hydroxyhexanoate and its alternatives is not a matter of one being universally superior, but rather a strategic decision based on the desired outcome.
-
For High Molecular Weight, Mechanically Robust Materials: The ring-opening polymerization of ε-caprolactone remains the gold standard, offering excellent control and leading to high-performance PCL suitable for long-term implants and load-bearing scaffolds.[1]
-
For Tunable, Elastomeric Properties: Copolymers of 3-hydroxybutyrate and 3-hydroxyhexanoate offer unparalleled versatility. By controlling the monomer ratio during bacterial fermentation, properties can be precisely tailored from rigid to highly flexible, making them ideal for applications requiring specific mechanical cues and degradation profiles.[4]
-
For Oligomers, Prepolymers, and Copolymers: The enzymatic polycondensation of Butyl 6-hydroxyhexanoate provides a straightforward, metal-free route to lower molecular weight poly(6-hydroxyhexanoate). This makes it an excellent candidate for synthesizing functional prepolymers that can be chain-extended or used as soft segments in block copolymers for advanced formulations.[10]
By understanding the fundamental chemistry and causal relationships behind these monomer choices and polymerization pathways, researchers can more effectively design and synthesize the next generation of biodegradable polymers to meet the demanding challenges of drug development and regenerative medicine.
References
-
Synthesis and Characterization of Poly[(R,S)-3-hydroxybutyrate-b-6-hydroxyhexanoate] as a Compatibilizer for a Biodegradable Blend of Poly[(R)-3-hydroxybutyrate] and Poly(6-hydroxyhexanoate) . ACS Publications. [Link]
-
One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units . PubMed. [Link]
-
A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis . Royal Society of Chemistry. [Link]
-
Oligomerization of 10,16-Dihydroxyhexadecanoic Acid and Methyl 10,16-Dihydroxyhexadecanoate Catalyzed by Lipases . ResearchGate. [Link]
-
Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges . ResearchGate. [Link]
-
Impact of enzymatically synthesized aliphatic–aromatic polyesters with increased hydroxyl group content on coating properties . Springer. [Link]
-
Poly(carbonate ester)s Based on Units of 6-Hydroxyhexanoic Acid and Glycerol . ACS Publications. [Link]
-
Polylactones. 51. Resorbable Networks by Combined Ring-Expansion Polymerization and Ring-Opening Polycondensation of ε-Caprolactone or dl-Lactide . ACS Publications. [Link]
-
Synthesis of poly(α-hydroxy acid)s via (a) polycondensation or the ring-opening polymerization of (b) lactones, (c) Ocarboxyanhydrides, and (d) 1,3-dioxolan-4-one (DOX) monomers . ResearchGate. [Link]
-
Synthesis of polycaprolactone: a review . Royal Society of Chemistry. [Link]
-
Lipase-catalyzed polyester synthesis – A green polymer chemistry . National Center for Biotechnology Information. [Link]
-
Copolymerization of lactones and bioaromatics via concurrent ring-opening polymerization/polycondensation . Royal Society of Chemistry. [Link]
-
In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review . Frontiers. [Link]
-
Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism . MDPI. [Link]
-
6-hydroxyhexanoic acid, 1191-25-9 . The Good Scents Company. [Link]
-
Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials . MDPI. [Link]
-
Lipase/esterase-catalyzed synthesis of aliphatic polyesters via polycondensation: A review . ResearchGate. [Link]
-
Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review . Royal Society of Chemistry. [Link]
-
Enzymatic synthesis of novel aromatic-aliphatic polyesters with increased hydroxyl group density . PubMed. [Link]
-
Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) . MDPI. [Link]
-
Selective polymerization of functional monomers with Novozym 435 . ResearchGate. [Link]
-
Rational Guidelines for the Two‐Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of the Enzymatic Synthesis of Poly(glycerolazelate) . National Center for Biotechnology Information. [Link]
-
Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters . Frontiers. [Link]
-
Novozym 435: the “perfect” lipase immobilized biocatalyst? . SEDICI. [Link]
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Novozym 435: The "perfect" lipase immobilized biocatalyst? . ResearchGate. [Link]
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects . MDPI. [Link]
-
Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk . MDPI. [Link]
-
Novozym 435: the “perfect” lipase immobilized biocatalyst? . Royal Society of Chemistry. [Link]
- Enzymatic synthesis of polyesters.
-
Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics . National Center for Biotechnology Information. [Link]
-
Enzymatic synthesis of poly(hydroxyalkanoates) in ionic liquids . PubMed. [Link]
-
Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers . National Center for Biotechnology Information. [Link]
-
Enzymatically prepared n-alkyl esters of glucuronic acid: The effect of freeze-drying conditions and hydrophobic chain length on thermal behavior . ResearchGate. [Link]
-
Biomimetic enzymatic cascade for fatty alkyl p -hydroxycinnamate synthesis . ResearchGate. [Link]
-
Effect of Monomers of 3-Hydroxyhexanoate on Properties of Copolymers Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) . MDPI. [Link]
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- 12. mdpi.com [mdpi.com]
Spectroscopic Characterization Guide: Butyl 6-Hydroxyhexanoate vs. Poly(ε-caprolactone) Architectures
Topic: "Spectroscopic Comparison of Butyl 6-hydroxyhexanoate and its Polymers" Content Type: Publish Comparison Guide
Executive Summary
In the development of biodegradable carriers for drug delivery, Butyl 6-hydroxyhexanoate (BHH) serves a dual role: it is both a linear monomer for polycondensation and a functional initiator for the Ring-Opening Polymerization (ROP) of ε-caprolactone. The resulting polymer in both cases is chemically equivalent to Poly(ε-caprolactone) (PCL) , though the chain-end architecture differs significantly.
This guide provides an objective spectroscopic comparison between the BHH small molecule and its polymeric derivatives. We focus on the "Diagnostic Shift"—the specific movement of NMR and FTIR signals that confirms the transition from a discrete ester molecule to a semi-crystalline polyester backbone. These metrics are critical for validating degree of polymerization (
Chemical Basis & Reaction Pathways
To interpret the spectra accurately, one must understand the transformation. BHH is essentially a "linearized" caprolactone with a butyl protecting group.
-
Pathway A (Polycondensation): BHH undergoes self-transesterification. The butyl group is the leaving group (evolved as butanol). The result is unmodified PCL with hydroxyl/carboxyl ends.
-
Pathway B (ROP Initiation): BHH acts as the initiator for ε-caprolactone monomers. The butyl group is retained as a hydrophobic chain-end (α-terminus). This creates a telechelic polymer (Butyl-PCL-OH) often used to tune micellar assembly.
Visualization: Synthesis Architectures
Figure 1: Reaction pathways determining the fate of the butyl group. Pathway A eliminates the butyl signal; Pathway B retains it as a diagnostic end-group.
Spectroscopic Deep Dive
The transition from BHH to PCL is characterized by specific shifts in the proton environment of the hexanoate chain.
Nuclear Magnetic Resonance ( H-NMR)
The "Diagnostic Shift" occurs at the
-
Monomer (BHH): The
-CH is attached to a free hydroxyl group (-CH OH). -
Polymer (PCL): The
-CH is transformed into an ester linkage (-CH O-CO-).
Comparative Chemical Shifts (CDCl
, 400 MHz)
| Proton Assignment | Position | Monomer (BHH) | Polymer (PCL) | Causality / Note |
| 3.65 (t) | 4.06 (t) | Primary Indicator. Shift downfield due to esterification (OH | ||
| 2.30 (t) | 2.30 (t) | Remains similar; carbonyl environment changes slightly. | ||
| Butyl O-CH | Ester End-Group | 4.08 (t) | 4.08 (t) | Only present if BHH is initiator. Overlaps with polymer backbone but integrates lower. |
| Butyl CH | Terminal Methyl | 0.93 (t) | 0.93 (t) | Only present if BHH is initiator. Used for |
| Hydroxyl Proton | -OH | ~1.8-2.5 (br) | Variable | Disappears or shifts depending on concentration/H-bonding. |
NMR Logic & Validation Workflow
Figure 2: Decision tree for identifying BHH conversion using 1H-NMR chemical shifts.
Fourier Transform Infrared Spectroscopy (FTIR)[1][2]
FTIR is less quantitative than NMR but excellent for assessing crystallinity and hydrogen bonding changes.
| Functional Group | Monomer (BHH) | Polymer (PCL) | Comparison Note |
| O-H Stretch | 3400-3550 (Broad) | Absent / Very Weak | Disappearance confirms consumption of the hydroxyl group. |
| C=O Stretch | 1735-1740 | 1720-1725 | Shift to lower wavenumber in PCL due to semi-crystalline packing and dipole alignment. |
| C-O-C Stretch | 1160-1190 | 1160-1240 | Becomes more defined and intense in the polymer backbone. |
Experimental Protocols
Protocol A: Synthesis of Butyl-Terminated PCL (BHH as Initiator)
Use this protocol to create hydrophobic-terminated PCL for micelle formation.
Reagents:
-
-Caprolactone (purified over CaH
). -
Butyl 6-hydroxyhexanoate (BHH) (dried over molecular sieves).
-
Tin(II) 2-ethylhexanoate (Sn(Oct)
) catalyst.
Step-by-Step Workflow:
-
Stoichiometry: Calculate the molar ratio of Monomer (CL) to Initiator (BHH) to target molecular weight (
). -
Charging: In a glovebox, add BHH, CL, and catalyst (0.1 mol% relative to monomer) into a silanized glass ampoule.
-
Polymerization: Seal the ampoule under vacuum. Immerse in an oil bath at 110°C for 24 hours .
-
Purification: Dissolve crude polymer in Dichloromethane (DCM). Precipitate dropwise into excess cold Methanol (-20°C).
-
Validation: Dry under vacuum at 40°C. Perform
H-NMR.-
Success Criteria: Disappearance of CL monomer peaks. Presence of Butyl triplet at 0.93 ppm. Ratio of backbone signal (4.06 ppm) to end-group (3.65 ppm,
-end) matches target .
-
Protocol B: Validation of Polymer Structure (NMR Analysis)
Sample Preparation:
-
Dissolve 10-15 mg of the purified polymer in 0.7 mL of CDCl
(Chloroform-d). -
Ensure complete solvation; PCL can be semi-crystalline and slow to dissolve.
Data Processing:
-
Calibrate the spectrum to the residual CHCl
peak at 7.26 ppm . -
Integrate the
-CH triplet at 4.06 ppm (Set value = , where is DP). -
Integrate the terminal methyl triplet at 0.93 ppm (Value should be 3 if BHH initiated).
-
Calculate
:
References
-
Synthesis of Polycaprolactone: A Review. Chemical Society Reviews. Describes the two main pathways (polycondensation vs ROP) for PCL synthesis.
-
Butyl 6-hydroxyhexanoate Spectral Data. PubChem. Provides baseline NMR and physical property data for the monomer.[1]
-
Ring-Opening Polymerization of ε-Caprolactone. Polymer Chemistry. Details the mechanism of alcohol-initiated ROP using Sn(Oct)2.
-
Spectroscopic Identification of PCL. ResearchGate. Comparative FTIR analysis of PCL blends and composites.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
